1,9-Dimethylpyrene
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Overview
Description
1,9-Dimethylpyrene is an organic compound belonging to the polycyclic aromatic hydrocarbons (PAHs) family. It is characterized by a pyrene core with two methyl groups attached at the 1 and 9 positions. The molecular formula of this compound is C18H14, and it has a molecular weight of 230.3 g/mol
Preparation Methods
1,9-Dimethylpyrene can be synthesized through several methods. One common synthetic route involves the methylation of pyrene. This process typically starts with pyrene, which undergoes a Friedel-Crafts alkylation reaction using methyl chloride and aluminum chloride as the catalyst . The reaction conditions must be carefully controlled to ensure selective methylation at the 1 and 9 positions.
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow reactors, which allow for better control over reaction parameters and higher yields .
Chemical Reactions Analysis
1,9-Dimethylpyrene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of pyrenequinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of dihydropyrene derivatives.
Substitution: Electrophilic substitution reactions, such as bromination, can occur at the non-methylated positions of the pyrene ring.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,9-Dimethylpyrene has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex polycyclic aromatic compounds and as a model compound in studies of PAH behavior.
Biology: Researchers study its interactions with biological molecules to understand the effects of PAHs on living organisms.
Medicine: Although not widely used in medicine, its derivatives are explored for potential therapeutic applications.
Mechanism of Action
The mechanism by which 1,9-Dimethylpyrene exerts its effects involves its interaction with molecular targets such as DNA and proteins. The planar structure of the pyrene core allows it to intercalate between DNA base pairs, potentially causing mutations and other genetic alterations. This intercalation can disrupt normal cellular processes and lead to various biological effects .
Comparison with Similar Compounds
1,9-Dimethylpyrene can be compared with other methylated pyrene derivatives, such as 1,2-Dimethylpyrene, 1,3-Dimethylpyrene, and 1,6-Dimethylpyrene. Each of these compounds has unique properties based on the position and number of methyl groups attached to the pyrene core .
1,2-Dimethylpyrene: Methyl groups at the 1 and 2 positions.
1,3-Dimethylpyrene: Methyl groups at the 1 and 3 positions.
1,6-Dimethylpyrene: Methyl groups at the 1 and 6 positions.
The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and interaction with other molecules.
Properties
CAS No. |
74298-70-7 |
---|---|
Molecular Formula |
C18H14 |
Molecular Weight |
230.3 g/mol |
IUPAC Name |
1,9-dimethylpyrene |
InChI |
InChI=1S/C18H14/c1-11-6-7-14-9-8-13-4-3-5-15-12(2)10-16(11)18(14)17(13)15/h3-10H,1-2H3 |
InChI Key |
FSFSGUZGQUDSNE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=C(C3=CC=CC4=C3C2=C(C=C1)C=C4)C |
Origin of Product |
United States |
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